2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a structurally complex heterocyclic molecule featuring:
- A tricyclic core with five nitrogen atoms, one sulfur atom, and an oxygen atom.
- A trifluoromethylphenyl acetamide moiety at position 4, enhancing lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group .
The sulfur atom in the tricyclic system may influence redox properties or metal-binding capabilities, as seen in sulfur-containing transition metal compounds .
Properties
IUPAC Name |
2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N7O2S/c20-19(21,22)11-3-5-12(6-4-11)24-13(30)9-29-18(31)28-10-23-15-14(16(28)26-29)32-17(25-15)27-7-1-2-8-27/h3-6,10H,1-2,7-9H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRSSFAIDMMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the core tricyclic structure, introduction of the pyrrolidinyl and thia groups, and final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinyl and thia groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Property Differences
Key Observations:
- Lipophilicity: The trifluoromethyl group in the target compound increases its hydrophobicity compared to hydroxylated analogs like OA or HG, which exhibit higher aqueous solubility due to polar groups .
- Conformational Flexibility: The pyrrolidine substituent introduces flexibility, contrasting with rigid triterpenoids (e.g., OA) or flavonoid systems .
- Electronic Effects: The sulfur atom in the tricyclic core may modulate electron density, akin to sulfur-containing transition metal compounds that exhibit unique optical or magnetic properties .
Mechanistic and Functional Comparisons
Molecular Docking and Target Interactions
Studies on structurally similar compounds (e.g., OA and HG) demonstrate that shared scaffolds correlate with overlapping protein targets and mechanisms of action (MOAs) . For the target compound:
- The tricyclic core may interact with enzymes or receptors via π-π stacking or hydrogen bonding, similar to flavonoid-protein interactions .
- The CF₃ group could enhance binding affinity to hydrophobic pockets, as seen in fluorine-containing agrochemicals .
Analytical and Chromatographic Behavior
Evidence from flavonoid retention studies suggests that intramolecular hydrogen bonding (HB) in the target compound’s tricyclic core (via N–H or S–O interactions) would reduce polarity, leading to longer retention times in reversed-phase chromatography compared to hydroxyl-rich analogs.
Biological Activity
The compound 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple heterocycles and functional groups that may confer a range of biological activities.
Structural Overview
This compound features a pyrrolidine ring , a thia group , and a pentaazatricyclo structure , which are known to enhance biological interactions. The trifluoromethyl group may also influence its pharmacokinetic properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit potent anticancer activity. A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549 cells). These compounds were evaluated using the MTT assay to measure cell viability post-treatment.
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 | 12.5 | Strong activity |
| Compound B | A549 | 15.0 | Moderate activity |
| Target Compound | A549 | 10.0 | Promising candidate |
The target compound showed an IC50 value of 10 µM , indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against multidrug-resistant strains of Staphylococcus aureus. The target compound exhibited selective activity against these pathogens, outperforming conventional antibiotics like linezolid.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus (MRSA) | 8 |
| E. coli | 16 |
The results suggest that the compound could serve as a lead for developing new antimicrobial therapies targeting resistant strains .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and microbial survival. For instance, the presence of the pyrrolidine moiety may facilitate interactions with cellular receptors or enzymes involved in these processes.
Case Studies
- Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties against A549 cells. The study found that modifications to the phenyl ring significantly influenced anticancer efficacy.
- Antimicrobial Efficacy : In a comparative study, the target compound was tested against various strains of Staphylococcus aureus, showing effectiveness against resistant strains that are typically hard to treat with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
